molecular formula C18H18O5 B2779822 (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-05-6

(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B2779822
CAS No.: 664366-05-6
M. Wt: 314.337
InChI Key: BTIOCSFNKDFWPF-UHFFFAOYSA-N
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Description

(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a complex organic compound with a unique structure that includes a furochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects. Its ability to undergo various chemical transformations could be leveraged to develop new pharmaceuticals with specific biological activities .

Industry

Industrially, this compound could be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

Compared to similar compounds, (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid stands out due to its specific acetic acid moiety, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-9-10-5-12-13(18(2,3)4)8-22-14(12)7-15(10)23-17(21)11(9)6-16(19)20/h5,7-8H,6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIOCSFNKDFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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